

Comprehensive Synthesis Guide: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine

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Compound of Interest

Compound Name: 6-Chloro-5-methoxy-1,3-benzoxazol-2-amine

Cat. No.: B7963215

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CAS Registry Number: 1820710-85-7 (Target) / 98280-37-6 (Precursor) Molecular Formula: $C_8H_7ClN_2O_2$ Molecular Weight: 198.61 g/mol

Strategic Analysis & Retrosynthesis

The benzoxazole core is constructed via the fusion of a benzene ring with an oxazole ring. For the 2-amino derivative, the most robust and atom-economical route involves the cyclization of an ortho-aminophenol with a cyanogen halide.

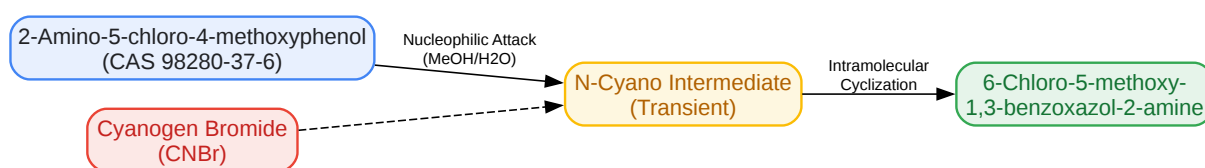
Retrosynthetic Logic:

- Disconnection: The C2-N3 and C2-O1 bonds are cleaved.
- Synthon Identification: The nitrogen at position 3 originates from an amine, and the oxygen at position 1 from a hydroxyl group.
- Precursor Mapping:
 - Target: **6-Chloro-5-methoxy-1,3-benzoxazol-2-amine**.

- Numbering Translation:
 - Benzoxazole C5 (Methoxy)
Phenol C4 (para to OH).
 - Benzoxazole C6 (Chloro)
Phenol C5 (para to NH₂).
- Key Intermediate: 2-Amino-5-chloro-4-methoxyphenol (CAS 98280-37-6).

Reaction Pathway Diagram

The following diagram illustrates the critical pathway from the commercially available aminophenol to the target benzoxazole.



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Caption: Mechanistic flow from ortho-aminophenol precursor to benzoxazole target via CNBr cyclization.

Precursor Preparation (Upstream Synthesis)

While 2-Amino-5-chloro-4-methoxyphenol is commercially available, supply chain interruptions often necessitate in-house preparation. The most reliable route starts from 2-amino-4-methoxyphenol via a protected benzoxazolone intermediate to ensure regioselective chlorination.

Protocol: Regioselective Chlorination via Benzoxazolone

Rationale: Direct chlorination of aminophenols leads to oxidation (quinones). Protecting the amine and phenol as a cyclic carbamate (benzoxazolone) activates position 6 (ortho to OMe) while preventing oxidation.

- Cyclization: React 2-amino-4-methoxyphenol with urea (fusion at 180°C) or carbonyldiimidazole (CDI) to form 5-methoxy-1,3-benzoxazol-2(3H)-one.
- Chlorination: Treat the benzoxazolone with Sulfuryl Chloride (\$
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